3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C14H21Cl2NO and its molecular weight is 290.2 g/mol. The purity is usually 95%.
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Biological Activity
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H20ClN
- Molecular Weight : 265.78 g/mol
- CAS Number : 693764-34-0
The structure comprises a piperidine ring substituted with a chlorophenyl ether group, which is crucial for its biological activity.
This compound exhibits its biological effects primarily through interactions with various receptors and enzymes. Notably, it has been shown to modulate G protein-coupled receptors (GPCRs) and may influence neurotransmitter systems.
Key Interactions:
- Adrenergic Receptors : The compound has demonstrated agonistic activity on certain adrenergic receptors, affecting cAMP levels and influencing cardiovascular responses.
- Neurotransmitter Systems : It may also interact with neurotransmitter pathways, potentially impacting mood and behavior.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that this compound may promote neurogenic effects, such as neurite outgrowth in neuronal cultures. In studies involving adult rat spinal cord primary cultures, it has been observed to stimulate significant neurite outgrowth, suggesting potential applications in neurodegenerative diseases.
Treatment | Neurite Outgrowth (μm) |
---|---|
Control | 180 |
NGF | 800 |
Compound | 600 |
2. Antimicrobial Activity
Preliminary studies have indicated that derivatives of piperidine compounds exhibit antimicrobial properties. The specific compound under investigation has shown promise against various bacterial strains, including Mycobacterium tuberculosis (Mtb), with IC50 values ranging from 13 to 22 μM in vitro. This suggests potential for development as an anti-tuberculosis agent.
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies indicated that at concentrations below 10 μM, the compound does not significantly affect cell viability in human cell lines, indicating a favorable safety margin for therapeutic use.
Case Studies
Several studies have explored the biological implications of this compound:
Study 1: Neurogenic Potential
A study published in Pharmacology Reports evaluated the neurogenic potential of similar piperidine derivatives. The findings suggested that compounds with similar structures could enhance neurite outgrowth and promote neuronal survival under stress conditions.
Study 2: Antimicrobial Efficacy
In a study focused on tuberculosis treatment, researchers found that piperidine derivatives showed synergistic effects when combined with existing anti-TB medications, leading to enhanced efficacy in eradicating Mtb in vivo.
Properties
IUPAC Name |
3-[(4-chloro-3-ethylphenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-2-12-8-13(5-6-14(12)15)17-10-11-4-3-7-16-9-11;/h5-6,8,11,16H,2-4,7,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVMPOYGBCUKBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCC2CCCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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